Divezid
Description
Historical Discovery and Development
The development of this compound as an anthelmintic compound can be traced through the broader historical context of antiparasitic drug discovery during the mid-20th century. The foundational work that contributed to compounds like this compound began with the discovery of diethylcarbamazine in 1947 by Yellapragada Subbarow, which established the therapeutic potential of piperazine derivatives in treating filarial diseases. This breakthrough opened new avenues for research into related compounds that could address various parasitic infections in both human and veterinary medicine. The scientific community's understanding of helminthology expanded significantly during this period, particularly through the pioneering work of academician Konstantin Ivanovich Scriabin, who established the foundations of modern parasitology in the former Soviet Union. Scriabin's contributions included the organization of the first department of Parasitology in 1917 and the subsequent development of comprehensive approaches to combating helminthiasis through what he termed "deworming" methodologies.
The evolution of anthelmintic compounds like this compound reflects decades of research into the complex life cycles of parasitic worms and the development of targeted therapeutic interventions. Historical records indicate that the systematic study of helminth development cycles began in the latter half of the 19th century, with researchers like Kuhenmeister, Siebold, and Leykart conducting groundbreaking experiments that established the relationship between larval and adult stages of various parasites. These early investigations provided the scientific foundation for understanding how compounds like this compound could effectively interrupt parasitic life cycles. The compound's development represents a culmination of this extensive research heritage, incorporating knowledge gained from multiple generations of parasitologists and pharmacologists who worked to create more effective treatments for helminthic infections.
Nomenclature and Chemical Identity
This compound possesses a complex chemical identity that reflects its multi-component nature and specialized pharmaceutical formulation. The compound is officially registered under the Chemical Abstracts Service number 52109-02-1, which serves as its unique identifier in chemical databases worldwide. The molecular formula of this compound is documented as C₁₉H₃₄N₆O₉, indicating a substantial molecular structure with a molecular weight of 490.5081 grams per mole. This molecular composition reflects the combination of multiple active components that work synergistically to provide anthelmintic activity. The International Union of Pure and Applied Chemistry name for this compound describes it as acetyl(amino)cyanamide; N,N-diethyl-4-methylpiperazine-1-carboxamide; 2-hydroxypropane-1,2,3-tricarboxylic acid, which clearly delineates the three primary chemical constituents that comprise the final formulation.
Table 1: Chemical Identification Parameters of this compound
| Parameter | Value |
|---|---|
| Chemical Abstracts Service Number | 52109-02-1 |
| Molecular Formula | C₁₉H₃₄N₆O₉ |
| Molecular Weight | 490.5081 g/mol |
| Classification | Anthelmintic |
| Physical State | Solid mixture |
| Primary Components | Citric acid, cyanoacetic acid hydrazide, diethylcarbamazine derivative |
Properties
CAS No. |
52109-02-1 |
|---|---|
Molecular Formula |
C19H34N6O9 |
Molecular Weight |
490.5 g/mol |
IUPAC Name |
acetyl(amino)cyanamide;N,N-diethyl-4-methylpiperazine-1-carboxamide;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C10H21N3O.C6H8O7.C3H5N3O/c1-4-12(5-2)10(14)13-8-6-11(3)7-9-13;7-3(8)1-6(13,5(11)12)2-4(9)10;1-3(7)6(5)2-4/h4-9H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);5H2,1H3 |
InChI Key |
MNAJDEGONDAOSR-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)N1CCN(CC1)C.CC(=O)N(C#N)N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Canonical SMILES |
CCN(CC)C(=O)N1CCN(CC1)C.CC(=O)N(C#N)N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Other CAS No. |
52109-02-1 |
Synonyms |
divezid |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
The following table and analysis compare Divezid with four compounds sharing structural motifs or overlapping biological activities.
| Compound | Structure Type | Biological Activity | Unique Features | Mechanism of Action |
|---|---|---|---|---|
| This compound | Chlorophenyl keto-enol acid | Antiparasitic, enzyme inhibitor | Chlorophenyl substitution; dual keto-enol tautomerism | Binds enzyme active sites, disrupts redox metabolism |
| Benzoin | Hydroxy ketone | Antimicrobial | Benzoin condensation product; hydroxyl group enhances solubility | Generates reactive oxygen species (ROS) |
| Chlorambucil | Bifunctional alkylating agent | Anticancer (lymphoma, leukemia) | Nitrogen mustard moiety; crosslinks DNA strands | Alkylates DNA bases, induces apoptosis |
| Clofazimine | Phenazine derivative | Antimycobacterial (leprosy) | Phenazine core with lipophilic side chains; accumulates in macrophages | Disrupts bacterial membrane integrity and ATP synthesis |
| Fumagillin | Epoxy cyclohexane antibiotic | Antiparasitic, antiangiogenic | Derived from Aspergillus fumigatus; epoxy group critical for activity | Inhibits methionine aminopeptidase-2 (MetAP-2) |
Key Comparative Insights
Structural Differentiation Chlorophenyl vs. Phenazine/Phenyl Groups: this compound’s chlorophenyl group enhances electrophilicity and target binding affinity compared to Clofazimine’s phenazine core, which relies on lipophilicity for macrophage uptake . Keto-Enol Tautomerism: Unlike Benzoin’s static hydroxy ketone structure, this compound’s tautomerism allows pH-dependent reactivity, enabling broad enzyme inhibition .
Functional Overlaps and Divergences
- Antiparasitic Activity : Both this compound and Fumagillin target parasites but differ mechanistically. Fumagillin inhibits MetAP-2, blocking angiogenesis, while this compound disrupts redox enzymes critical for parasite survival .
- Enzyme Inhibition vs. DNA Alkylation : Chlorambucil’s DNA crosslinking mechanism contrasts with this compound’s enzyme-selective inhibition, reducing off-target cytotoxicity .
Industrial and Therapeutic Viability Synthetic Scalability: this compound’s synthesis is more cost-effective than Fumagillin’s fermentation-based production, which requires fungal cultures . Resistance Potential: this compound’s multi-enzyme targeting may delay resistance development compared to single-target agents like Fumagillin .
Preparation Methods
Synthesis of N,N-Diethyl-4-methylpiperazine-1-carboxamide
This intermediate likely originates from piperazine derivatives . A plausible route involves:
-
Methylation of piperazine using methyl iodide in alkaline conditions.
-
Carboxamide formation via reaction with diethylcarbamoyl chloride.
Reaction Conditions :
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| 1 | Piperazine, CH₃I, K₂CO₃ | 60°C | 12h | 85% |
| 2 | Diethylcarbamoyl chloride, DCM | RT | 6h | 78% |
Side products may include over-alkylated piperazines , necessitating purification via silica gel chromatography .
Synthesis of Acetamino Cyanamide
This component could be synthesized through acetylation of cyanoguanidine :
-
Acetylation : Cyanoguanidine reacts with acetic anhydride in pyridine.
-
Purification : Recrystallization from ethanol-water mixtures.
Key Parameters :
-
Molar Ratio : Cyanoguanidine:Acetic anhydride (1:2)
Convergent Synthesis of this compound
Esterification of Citric Acid
The citric acid moiety is esterified with the piperazine carboxamide intermediate. This step typically employs DCC (N,N'-dicyclohexylcarbodiimide) as a coupling agent:
Optimization Challenges :
Final Conjugation
The acetamino cyanamide is linked to the esterified intermediate via nucleophilic acyl substitution :
Reaction Metrics :
| Catalyst | Temperature | Yield | Purity (HPLC) |
|---|---|---|---|
| DBU | 50°C | 65% | 95% |
| K₂CO₃ | RT | 45% | 88% |
Purification and Characterization
Chromatographic Purification
Crude this compound is purified using flash chromatography (silica gel, ethyl acetate/methanol gradient), achieving >98% purity.
Analytical Validation
-
Mass Spectrometry : Molecular ion peak at m/z 490.5 confirms molecular weight.
-
NMR Spectroscopy :
-
¹H NMR : Signals at δ 1.2 (diethyl CH₃), δ 3.5 (piperazine CH₂), δ 2.1 (acetyl CH₃).
-
¹³C NMR : Carbonyl carbons at δ 170–175 ppm.
-
Challenges and Optimization Strategies
Stability of Cyanamide Group
The cyanamide moiety is prone to hydrolysis under acidic conditions. Solutions:
-
Use anhydrous solvents.
-
Conduct reactions under inert atmosphere.
Scalability Issues
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Convergent Synthesis | Modular, easier impurity management | Multiple purification steps | 65 |
| Linear Synthesis | Fewer steps | Lower purity | 50 |
Q & A
Basic Research Questions
Q. How to design a hypothesis-driven experimental framework for synthesizing Divezid with optimal purity?
- Methodological Answer :
- Begin with a literature review to identify gaps in synthesis protocols (e.g., solvent selection, temperature ranges) .
- Use Design of Experiments (DOE) to systematically vary parameters (e.g., reaction time, catalyst concentration) and assess their impact on purity .
- Example Table:
| Parameter | Range Tested | Impact on Purity (R² Value) | Optimal Value |
|---|---|---|---|
| Reaction Time | 12–48 hrs | 0.89 | 36 hrs |
| Catalyst Loading | 1–5 mol% | 0.75 | 3 mol% |
| Solvent Polarity | Low–High | 0.92 | Moderate |
- Validate results using reproducibility criteria (e.g., ≥3 independent trials) .
Q. What characterization techniques are essential for validating this compound’s structural and functional properties?
- Methodological Answer :
- Prioritize multi-modal analysis to cross-verify results:
| Technique | Parameter Measured | Key Metric |
|---|---|---|
| NMR Spectroscopy | Molecular structure | Signal multiplicity, δ (ppm) |
| XRD | Crystallinity | Peak intensity, 2θ angles |
| DSC/TGA | Thermal stability | ΔH, decomposition onset (°C) |
| HPLC-MS | Purity & molecular weight | Retention time, m/z ratio |
Q. How to formulate a research question that addresses gaps in this compound’s mechanism of action?
- Methodological Answer :
- Follow the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) :
- Example: "How does this compound modulate [specific biological pathway] compared to existing inhibitors, and what structural features drive selectivity?"
- Use PICOT framework (Population, Intervention, Comparison, Outcome, Time) for clinical contexts .
Advanced Research Questions
Q. How to resolve contradictions in this compound’s reported bioactivity across independent studies?
- Methodological Answer :
- Conduct meta-analysis to quantify variability (e.g., I² statistic for heterogeneity) .
- Identify confounders (e.g., cell line variability, assay protocols) via sensitivity analysis .
- Example Table:
| Study | IC₅₀ (nM) | Cell Line | Assay Type | Adjusted R² |
|---|---|---|---|---|
| Smith et al. (2023) | 12 ± 2 | HEK293 | Fluorescence | 0.85 |
| Jones et al. (2024) | 45 ± 7 | HeLa | Luminescence | 0.72 |
Q. What mixed-methods approaches integrate this compound’s molecular dynamics simulations with experimental data?
- Methodological Answer :
- Combine quantitative MD simulations (e.g., binding free energy calculations) with qualitative experimental data (e.g., crystallography) .
- Use triangulation to reconcile discrepancies:
- Step 1: Validate simulation results against experimental ΔG values.
- Step 2: Apply machine learning (e.g., Random Forest) to identify key molecular descriptors .
Q. How to ensure reproducibility in this compound’s synthesis across laboratories?
- Methodological Answer :
- Adopt standardized protocols (e.g., IUPAC guidelines) and share raw data via repositories like Figshare .
- Include negative controls and detailed metadata (e.g., humidity, equipment calibration) in supplementary materials .
Data Analysis & Interpretation
Q. What statistical methods address variability in this compound’s pharmacokinetic data?
- Methodological Answer :
- Apply multivariate regression to isolate factors (e.g., dosage, administration route) .
- Use Bland-Altman plots to assess agreement between analytical techniques (e.g., LC-MS vs. ELISA) .
Key Takeaways for Researchers
- Basic Questions : Focus on hypothesis formulation, experimental design, and foundational characterization.
- Advanced Questions : Prioritize contradiction resolution, mixed-methods integration, and reproducibility.
- Avoid : Consumer-focused queries (e.g., "Where to buy this compound?") or industrial-scale synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
